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Compound of Interest

Compound Name: 1,3,5-Cyclohexanetriol

Cat. No.: B082517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

stereoisomers of 1,3,5-cyclohexanetriol, a molecule of interest in various chemical and

pharmaceutical research domains. This document focuses on Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopy, presenting available data, experimental methodologies,

and structural relationships.

Stereoisomers of 1,3,5-Cyclohexanetriol
1,3,5-Cyclohexanetriol exists as two stereoisomers: cis,cis-1,3,5-cyclohexanetriol and

cis,trans-1,3,5-cyclohexanetriol. The spatial arrangement of the hydroxyl groups relative to

the cyclohexane ring defines their distinct physical and chemical properties, which are in turn

reflected in their spectroscopic signatures.

The relationship between these stereoisomers can be visualized as follows:

1,3,5-Cyclohexanetriol

cis,cis-1,3,5-Cyclohexanetriol
(all-cis or α-isomer)Stereoisomer
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Figure 1: Stereoisomers of 1,3,5-Cyclohexanetriol.

Spectroscopic Data
The following sections present the available NMR and IR spectroscopic data for the

stereoisomers of 1,3,5-cyclohexanetriol. While data for the cis,cis-isomer is referenced in

several databases, specific quantitative data for the cis,trans-isomer is not readily available in

the public domain and is often only mentioned in the context of a mixture with the cis,cis-

isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of

organic molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the

signals provide detailed information about the chemical environment of the hydrogen (¹H NMR)

and carbon (¹³C NMR) nuclei.

Table 1: ¹H NMR Spectroscopic Data for 1,3,5-Cyclohexanetriol Stereoisomers

Stereoisom
er

Solvent
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

cis,cis-1,3,5-

Cyclohexanet

riol

DMSO-d₆
Data not

available

Data not

available

Data not

available

Data not

available

D₂O
Data not

available

Data not

available

Data not

available

Data not

available

cis,trans-

1,3,5-

Cyclohexanet

riol

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Table 2: ¹³C NMR Spectroscopic Data for 1,3,5-Cyclohexanetriol Stereoisomers
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Stereoisomer Solvent
Chemical Shift (δ,
ppm)

Assignment

cis,cis-1,3,5-

Cyclohexanetriol
DMSO-d₆ Data not available Data not available

D₂O Data not available Data not available

cis,trans-1,3,5-

Cyclohexanetriol
Data not available Data not available Data not available

Note: While spectral data for 1,3,5-cyclohexanetriol is available in databases such as

ChemicalBook, specific peak assignments and coupling constants for the individual

stereoisomers are not provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for 1,3,5-Cyclohexanetriol Stereoisomers

Stereoisomer
Sample
Preparation

Wavenumber
(cm⁻¹)

Assignment

cis,cis-1,3,5-

Cyclohexanetriol
KBr Wafer ~3300 (broad) O-H stretch (alcohol)

~2940, ~2860 C-H stretch (alkane)

~1450 C-H bend (alkane)

~1050 C-O stretch (alcohol)

cis,trans-1,3,5-

Cyclohexanetriol
Data not available Data not available Data not available
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Note: The IR spectrum for the (1alpha,3alpha,5alpha)-isomer (cis,cis) is noted to be available.

[3] The provided assignments are based on typical vibrational frequencies for alcohols and

alkanes.

Experimental Protocols
The following sections outline generalized experimental protocols for acquiring NMR and IR

spectra of cyclohexanetriol isomers.

NMR Spectroscopy Protocol
A general workflow for obtaining NMR spectra is depicted below.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of
1,3,5-cyclohexanetriol isomer

in ~0.6 mL of deuterated solvent
(e.g., DMSO-d6, D2O)

Transfer solution to
a 5 mm NMR tube

Place NMR tube in
spectrometer (e.g., 400 MHz)

Set up experiment:
- Lock on solvent signal

- Shim magnet coils
- Set acquisition parameters

Acquire ¹H and ¹³C NMR spectra

Fourier Transform FID

Phase correction

Baseline correction

Reference spectrum
(e.g., to TMS)

Integrate signals (¹H)

Peak pick signals
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Figure 2: General workflow for NMR spectroscopy.
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Methodology Details:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically

used.

Sample Preparation: 5-10 mg of the 1,3,5-cyclohexanetriol isomer is dissolved in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR

tube.

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C{¹H} NMR

experiments. For ¹H NMR, a sufficient number of scans are acquired to achieve a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase and baseline correction, and

referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol
The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for obtaining IR

spectra of solid samples like 1,3,5-cyclohexanetriol.

Methodology Details (KBr Pellet Method):

Sample Grinding: A small amount of the 1,3,5-cyclohexanetriol isomer (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an

agate mortar and pestle.

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to

form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired

first and subtracted from the sample spectrum. The spectrum is usually recorded in the

range of 4000-400 cm⁻¹.
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Conclusion
This technical guide has summarized the available spectroscopic data for the stereoisomers of

1,3,5-cyclohexanetriol. While general spectral characteristics can be inferred and some data

for the cis,cis-isomer is referenced, detailed and directly comparable quantitative NMR and IR

data for both the cis,cis- and cis,trans-isomers are not readily available in public databases.

The provided experimental protocols offer a standardized approach for researchers to obtain

this data. Further investigation into specialized chemical literature may be required to obtain

more specific spectral assignments for these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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